molecular formula C23H27FN4O3 B2982266 6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 2310144-77-3

6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2982266
CAS No.: 2310144-77-3
M. Wt: 426.492
InChI Key: DAAQUACPJZKKEZ-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Introduction of the oxadiazole ring: This step involves the reaction of the quinoline intermediate with appropriate nitrile oxides or hydrazides under controlled conditions.

    Addition of the morpholine ring: This is typically done through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Properties

IUPAC Name

6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-3-5-15(6-4-14)23-25-22(26-31-23)17-13-27(2)19-12-20(28-7-9-30-10-8-28)18(24)11-16(19)21(17)29/h11-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQUACPJZKKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=NC(=NO2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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